molecular formula C22H27ClFN3O2S B2586380 N-(2-(diethylamino)ethyl)-2-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215464-28-0

N-(2-(diethylamino)ethyl)-2-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No. B2586380
CAS RN: 1215464-28-0
M. Wt: 451.99
InChI Key: JQESNVOXMBDDTC-UHFFFAOYSA-N
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Description

“N-(2-(diethylamino)ethyl)-2-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride” is a chemical compound. It’s a derivative of benzothiazole, which is a heterocyclic compound with a benzene ring fused to a thiazole ring . The compound has been synthesized for research purposes .


Synthesis Analysis

The compound has been synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The molecular formula of the compound is C22H27ClFN3O2S, and it has a molecular weight of 451.99.


Chemical Reactions Analysis

The compound has been evaluated for anti-inflammatory activity. Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .


Physical And Chemical Properties Analysis

The compound’s physical and chemical properties were determined through various methods, including IR, 1H, 13C NMR, and mass spectral data . The elemental analysis data reveal C 78.33%, H 7.73%, and N 7.47%, which is in accordance with the theoretical values .

Scientific Research Applications

Chemical Synthesis and Drug Development

Research in chemical synthesis and drug development has involved compounds with structural similarities to N-(2-(diethylamino)ethyl)-2-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride. For instance, a study by Owton et al. (1995) focused on synthesizing an analogue of the osteoarthritis drug rhein, demonstrating the application of complex chemical syntheses in developing therapeutic agents (Owton et al., 1995).

Fluorescent Sensors

G. Suman et al. (2019) developed benzimidazole/benzothiazole-based azomethines as fluorescent sensors. These sensors are designed for detecting analytes like Al3+ and Zn2+, highlighting the use of benzothiazole derivatives in analytical chemistry and sensor technology (Suman et al., 2019).

Novel Antipsychotic Agents

A study by Wise et al. (1987) described the synthesis and pharmacological evaluation of a series of novel potential antipsychotic agents, including compounds structurally related to the query compound. This research demonstrates the exploration of benzothiazole derivatives in the development of new psychiatric medications (Wise et al., 1987).

Radiopharmaceuticals and Imaging Agents

Lang et al. (1999) synthesized fluorinated derivatives of WAY 100635 for use in radiolabeling and biological evaluations. Such studies are pivotal in the development of imaging agents, particularly for applications in neuroscience and oncology (Lang et al., 1999).

Light Emitting Compounds

Mahadevan et al. (2014) focused on the synthesis and fluorescence efficiency of certain chromen-2-one derivatives, including benzothiazole modifications. These compounds have potential applications in the development of new light-emitting materials (Mahadevan et al., 2014).

properties

IUPAC Name

N-[2-(diethylamino)ethyl]-2-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O2S.ClH/c1-5-25(6-2)13-14-26(21(27)16-9-7-8-10-17(16)23)22-24-19-18(28-4)12-11-15(3)20(19)29-22;/h7-12H,5-6,13-14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQESNVOXMBDDTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=CC(=C2S1)C)OC)C(=O)C3=CC=CC=C3F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(diethylamino)ethyl)-2-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

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